![molecular formula C9H15N B2876961 1-Azaspiro[4.5]dec-3-ene CAS No. 1955553-94-2](/img/structure/B2876961.png)
1-Azaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[4.5]dec-3-ene is a spirocyclic compound characterized by a nitrogen atom incorporated into a spiro ring system. This compound is notable for its unique structural features, which include a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of the nitrogen atom imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.5]dec-3-ene can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed to efficiently prepare a range of spirocyclic pyrrolidines and piperidines . This method involves a cascade of reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate raw materials has been reported to produce key intermediates for the synthesis of related spiro compounds . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different products.
Substitution: Substitution reactions, particularly involving the nitrogen atom, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or lactones, while reduction can produce spirocyclic amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
The applications of 1-Azaspiro[4.5]dec-3-ene derivatives span therapeutic uses, inhibition of human enzymes, and roles as key intermediates in synthesizing complex molecules.
Therapeutic Applications
Substituted 3-(biphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one derivatives are used for therapeutic purposes, particularly in the prophylaxis and treatment of neoplastic disorders . These compounds can inhibit human Acetyl-CoA carboxylases (ACCs), which play a key role in cellular fatty acid homeostasis . The compounds exhibit good enzyme inhibition of human ACC1 and increased selectivity against human ACC2, which reduces potential side effects . Specifically, the application provides the compounds according to the invention for use as medicaments, especially for prophylaxis and/or therapy of neoplastic disorders .
Pharmaceutical Salts and Tautomeric Forms
The invention also utilizes physiologically acceptable salts of the compounds, including alkali metal salts, alkaline earth metal salts, and ammonium salts derived from organic amines . Tautomeric forms of the compounds are also embraced for their therapeutic potential .
Use as Histone Deacetylase Inhibitors
4-piperidin-4-yltriazole derivatives, which incorporate the this compound structure, are designed, synthesized, and biologically evaluated as novel histone deacetylase inhibitors .
Synthesis of Spirotetramat Enol
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is an azaspiro compound that is related to spirotetramat in which the carbonate ester has been removed .
Insecticidal and Herbicidal Activity
Cyclic ketoenols, including this compound derivatives, are known as insecticides, fungicides, or herbicides .
Spiromesifen Application
One application of spiromesifen at a rate of 149 g [AI]/ha or two applications at 122 and 149 g [AI]/ha were as effective as two applications of .
Role in Organic Synthesis
Mechanism of Action
The mechanism of action of 1-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. For instance, derivatives of the compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The spirocyclic structure allows the compound to fit into the active site of the enzyme, blocking its activity and reducing inflammation. Additionally, the compound’s ability to undergo various chemical modifications enables the design of derivatives with enhanced selectivity and potency.
Comparison with Similar Compounds
1-Azaspiro[4.5]dec-3-ene can be compared with other spirocyclic compounds, such as:
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure. Spirotetramat exhibits unique two-way internal absorption and transport properties, making it effective against a wide range of pests.
1-Oxa-4-azaspiro[4.5]dec-3-en-2-one: A compound with a similar spirocyclic framework but with an oxygen atom incorporated into the ring. This compound has been studied for its antitumor activity and potential therapeutic applications.
Spiro pyrrolo[3,4-d]pyrimidines: These compounds share the spirocyclic motif and have been investigated for their anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Azaspiro[4.5]dec-3-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a unique spirocyclic structure that contributes to its biological activity. Variants of this compound, including derivatives with different substituents, have been synthesized and evaluated for various pharmacological effects.
Biological Activities
-
Antiviral Activity
A series of studies have demonstrated the antiviral potential of this compound derivatives against human coronaviruses and influenza viruses. For instance, a study identified several compounds with the 1-thia-4-azaspiro[4.5]decan-3-one scaffold that exhibited significant inhibitory effects on human coronavirus 229E replication, with an effective concentration (EC50) value as low as 5.5 µM . The activity was found to be dependent on specific substituents at the C-2 and C-8 positions of the azaspiro framework. -
Insecticidal Activity
Research has also indicated that certain derivatives of this compound possess insecticidal properties. Compounds with para-methoxy and para-trifluoromethyl groups showed potent activity against pests such as Aphis fabae and Tetranychus cinnabarinus, highlighting a clear structure-activity relationship that suggests modifications can enhance bioactivity . -
Matrix Metalloproteinase Inhibition
The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling. Some derivatives demonstrated moderate inhibitory effects against MMP-2, suggesting potential applications in cancer therapy .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Antiviral Mechanism : The antiviral activity may involve the inhibition of viral replication by interfering with viral entry or replication processes within host cells.
- Inhibition of MMPs : The interaction with MMPs may occur through chelation of zinc ions at the active site, thereby inhibiting their enzymatic activity critical for cancer metastasis and tissue degradation.
Case Study 1: Antiviral Efficacy
A study conducted by researchers synthesized multiple analogs of 1-thia-4-azaspiro[4.5]decan-3-one and tested their efficacy against human coronaviruses. The results indicated that specific structural modifications significantly enhanced antiviral potency, providing insights into the design of new antiviral agents targeting similar pathways.
Case Study 2: Insecticidal Properties
In another investigation, various derivatives were tested against common agricultural pests. The findings revealed that certain modifications led to increased lethality against Aphis fabae, suggesting that these compounds could serve as environmentally friendly pesticides.
Data Summary
Compound Name | Activity Type | EC50/IC50 Value | Notes |
---|---|---|---|
1-thia-4-azaspiro[4.5]decan-3-one | Antiviral | 5.5 µM | Effective against human coronavirus 229E |
Para-methoxy derivative | Insecticidal | Not specified | Potent against Aphis fabae |
MMP Inhibitor derivative | MMP inhibition | IC50 = 0.95 µM | Moderate inhibition compared to control |
Properties
IUPAC Name |
1-azaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPKVRKESBWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.